molecular formula C12H13NO4 B1217678 (R)-1-(p-Methoxybenzoyl)-3-hydroxy-2-pyrrolidinone CAS No. 78340-51-9

(R)-1-(p-Methoxybenzoyl)-3-hydroxy-2-pyrrolidinone

Cat. No. B1217678
CAS RN: 78340-51-9
M. Wt: 235.24 g/mol
InChI Key: ZUSPUYXHFZBBBB-SNVBAGLBSA-N
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Description

(R)-1-(p-Methoxybenzoyl)-3-hydroxy-2-pyrrolidinone, also known as (R)-1-(p-Methoxybenzoyl)-3-hydroxy-2-pyrrolidinone, is a useful research compound. Its molecular formula is C12H13NO4 and its molecular weight is 235.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-1-(p-Methoxybenzoyl)-3-hydroxy-2-pyrrolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(p-Methoxybenzoyl)-3-hydroxy-2-pyrrolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

78340-51-9

Product Name

(R)-1-(p-Methoxybenzoyl)-3-hydroxy-2-pyrrolidinone

Molecular Formula

C12H13NO4

Molecular Weight

235.24 g/mol

IUPAC Name

(3R)-3-hydroxy-1-(4-methoxybenzoyl)pyrrolidin-2-one

InChI

InChI=1S/C12H13NO4/c1-17-9-4-2-8(3-5-9)11(15)13-7-6-10(14)12(13)16/h2-5,10,14H,6-7H2,1H3/t10-/m1/s1

InChI Key

ZUSPUYXHFZBBBB-SNVBAGLBSA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)N2CC[C@H](C2=O)O

SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(C2=O)O

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCC(C2=O)O

synonyms

1-(4-methoxybenzoyl)-3-hydroxy-2-pyrrolidinone
1-(p-anisoyl)-3-hydroxy-2-pyrrolidinone
3-hydroxyaniracetam
3-OH aniracetam

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
COc1ccc(C(=O)NCCC(O)C(=O)O)cc1
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COc1ccc(C(=O)N2CCC(O)C2=O)cc1

Synthesis routes and methods II

Procedure details

1.54 g of (R,S)-1-(p-methoxybenzoyl)-2-oxo-3-pyrrolidinylchloroacetate are heated at 100° C. in 50 ml of pyridine for 10 minutes under nitrogen with 0.42 g of thiourea and 7 ml of ethanol. The solvent is removed by evaporation and the residue is partitioned between ethyl acetate and water. The organic phase is washed several times with water and the aqueous phases are extracted with ethyl acetate. The combined ethyl acetate phases are evaporated, the residue is boiled at reflux in diisopropyl ether and then the solution is decanted off from insoluble constituents. The clear, colourless diisopropyl ether phase is stirred in an ice-bath and then left to stand in an ice box overnight. The product which crystallises out is filtered off and there is obtained (R,S)-1-(p-methoxybenzoyl)-3-hydroxy-2-pyrrolidinone of melting point 125°-126° C.
Name
(R,S)-1-(p-methoxybenzoyl)-2-oxo-3-pyrrolidinylchloroacetate
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1.54 g
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0.42 g
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7 mL
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50 mL
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(R,S)-1-(p-methoxybenzoyl)-3-hydroxy-2-pyrrolidinone

Synthesis routes and methods III

Procedure details

5.0 g of (R)-1-(p-methoxybenzoyl)-2-oxo-3-pyrrolidinyl-chloroacetate are treated in pyridine with thiourea and ethanol according to the procedure described in paragraph (c) of Example 5; the reaction time amounting to 45 minutes. The residue obtained after working-up the ethyl acetate extracts is stirred in ether, the insoluble constituents being filtered off and recrystallised from diisopropyl ether. There is obtained (R)-1-(p-methoxybenzoyl)-3-hydroxy-2-pyrrolidinone of melting point 123°-124° C.; [α]D20 =+214°; [α]54620 =+264°; [α]36520 =+1212° (c=1.0 in chloroform).
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(R)-1-(p-methoxybenzoyl)-2-oxo-3-pyrrolidinyl-chloroacetate
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5 g
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(R)-1-(p-methoxybenzoyl)-3-hydroxy-2-pyrrolidinone

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